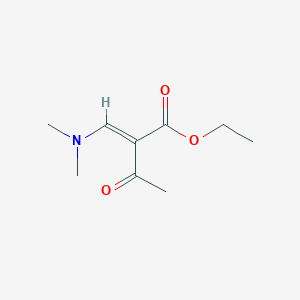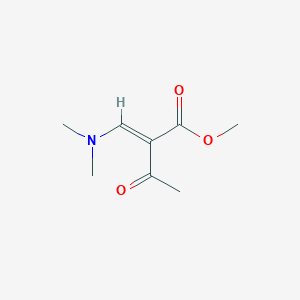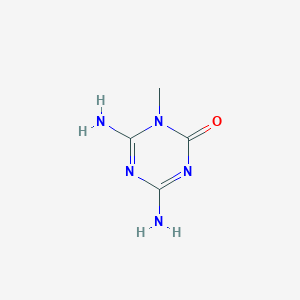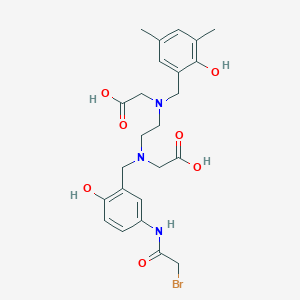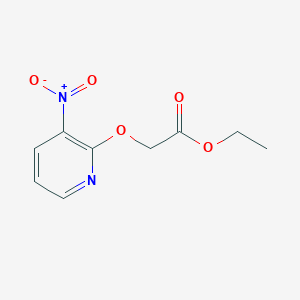
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate
Vue d'ensemble
Description
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a compound that belongs to the class of organic compounds known as pyridine derivatives. These derivatives are known for their potent pharmacological properties and have been a part of various marketed drugs .
Synthesis Analysis
The synthesis of related compounds often involves the condensation of different reactants. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative . Similarly, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate were synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate .
Molecular Structure Analysis
The molecular structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate was confirmed by single-crystal X-ray diffraction studies. The crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π interactions . The structure of ethyl-2-(4-aminophenoxy)acetate, a related compound, was also determined by X-ray crystallography, revealing a triclinic crystal system and the importance of non-covalent interactions in molecular packing .
Chemical Reactions Analysis
The reactivity of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement demonstrates the potential for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . The Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate is another example of a chemical reaction that enables the construction of indazoles, showcasing the versatility of these compounds in synthesizing heterocyclic scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as NMR and mass spectroscopy . The optical properties
Applications De Recherche Scientifique
Antitumor Activity
- Ethyl 2-(3-nitropyridin-2-yl)oxyacetate derivatives have been studied for their antitumor activities. In particular, their use as precursors to potent antimitotic agents, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, was highlighted. These compounds have shown the ability to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a possible mode of action in antitumor activity (Temple, Rener, Waud, & Noker, 1992).
Synthesis of Anticancer Agents
- The compound has been utilized in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were tested for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Cytotoxicity and Inhibition of Mitosis
- Research has also focused on the structure-activity relationship of ethyl 2-(3-nitropyridin-2-yl)oxyacetate derivatives, particularly in regards to their cytotoxicity and the inhibition of mitosis in cultured leukemia cells. Findings indicated that modifications at certain positions of the compound's structure significantly affect its biological activity (Temple, Rener, Comber, & Waud, 1991).
Reactions with Nucleophiles
- The compound has been involved in studies related to the chemistry of isoxazoles, specifically in its reactions with various nucleophiles. These studies contribute to understanding the chemical properties and potential applications of this compound (Ang, Donati, Donkor, & Prager, 1992).
Synthesis of Heterocyclic Compounds
- Additionally, ethyl 2-(3-nitropyridin-2-yl)oxyacetate has been used in the synthesis of other heterocyclic compounds, such as pyrrolopyridines or imidazopyridines. These reactions showcase the versatility of the compound in creating a variety of chemically interesting and potentially useful structures (Ono, Murashima, Nishi, Nakamoto, Kato, Tamai, & Uno, 2002).
Propriétés
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYNOQAHFLDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403161 | |
| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |
CAS RN |
136718-78-0 | |
| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

